3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Imaging Histamine H3 Receptors
A study focused on the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), a potential histamine H3 receptor ligand, labeled with 18F for clinical PET studies. This compound, similar in structure due to its fluorobenzyl and imidazole components, was synthesized for imaging purposes related to neurological studies (Iwata et al., 2000).
Non-linear Optical (NLO) Materials
Research on benzimidazole derivatives, including compounds with fluorophenyl groups, showed significant promise for non-linear optical applications. The synthesized compounds demonstrated substantial hyperpolarizabilities, indicating their potential as NLO materials for technological applications (Manikandan et al., 2019).
Corrosion Inhibition
A study on the anticorrosion impact of a green ionic liquid, 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, for mild steel in acidic conditions demonstrated high inhibition effectiveness. This application is crucial for extending the lifespan of metal components in industrial settings (Bhaskaran et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
A study introduced a new bipolar fluorophore for use in OLEDs, showcasing efficient emission and excellent thermal stability. The research highlights the potential of imidazole-based compounds in creating high-performance OLEDs with low efficiency roll-off at high brightness (Liu et al., 2016).
Sensing Fluoride Anion
Research involving a novel Y-shaped fluorophore with an imidazole ring core demonstrated its application as a ratiometric fluorescent sensor for fluoride anion, relevant to health and environmental monitoring (Zhang et al., 2008).
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways, again depending on the specific compound and its targets. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary widely. Some imidazole derivatives are highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in protein activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)27-16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBYAOSTIRIVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide |
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